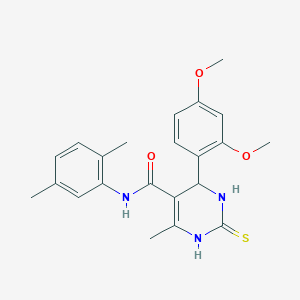

4-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound is a tetrahydropyrimidine derivative featuring a 2-thioxo group, a 2,4-dimethoxyphenyl substituent at position 4, and a 2,5-dimethylphenyl carboxamide moiety at position 3. Its synthesis likely follows Biginelli-type multicomponent condensation methodologies, as seen in analogous compounds (e.g., ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, synthesized via similar routes) .

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-12-6-7-13(2)17(10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-9-8-15(27-4)11-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYMCUKYQGOMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

Introduction of the Dimethoxyphenyl and Dimethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate phenyl derivatives are reacted with the intermediate tetrahydropyrimidine compound.

Formation of the Thioxo Group: The thioxo group can be introduced by treating the intermediate compound with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are currently under investigation:

- Antimicrobial Properties : Studies have shown that it possesses significant antibacterial and antifungal activities. In vitro assays indicate effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger .

- Anticancer Potential : Preliminary research suggests that the compound may have anticancer properties. Its mechanism of action may involve DNA intercalation and enzyme inhibition, which disrupt cellular proliferation pathways .

- Neuropharmacological Effects : The compound has been evaluated for its potential as an anticonvulsant agent. In silico studies have indicated favorable interactions with known anticonvulsant targets, suggesting it could be a candidate for epilepsy treatment .

Therapeutic Applications

The therapeutic applications of this compound are being explored in various contexts:

- Drug Development : Its unique chemical structure positions it as a valuable building block in the synthesis of new pharmaceuticals aimed at treating infections and cancer .

- Material Science : Beyond biological applications, this compound is being investigated for use in developing new materials such as polymers and coatings due to its favorable chemical properties .

Case Studies

Several case studies highlight the potential of this compound:

- Antimicrobial Study : A study conducted on derivatives of tetrahydropyrimidines showed promising results against bacterial strains. The synthesized compounds were tested using the cup-plate agar diffusion method, demonstrating significant antibacterial activity .

- Anticonvulsant Research : In vivo studies involving animal models indicated that certain derivatives exhibited low toxicity while maintaining efficacy in seizure models. The protective index calculated from these studies supports further exploration of this compound as a therapeutic agent for epilepsy .

- Cancer Research : Research focusing on the anticancer properties revealed that the compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity by interacting with thiol-containing enzymes and proteins, leading to inhibition or modulation of their functions. The compound may also interact with DNA and other cellular components, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at positions 4 and 5, as well as the presence of ester vs. carboxamide groups. Key examples include:

Structural and Crystallographic Insights

- Conformational Analysis: X-ray studies of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveal a flattened boat conformation stabilized by N–H···O/S hydrogen bonds . The target compound’s 2,5-dimethylphenyl carboxamide likely induces steric effects, altering ring puckering and intermolecular interactions.

- Disorder in Crystal Structures : Ethyl group disorder in some analogs (e.g., ) highlights the conformational flexibility of ester substituents, whereas carboxamide derivatives (e.g., ) may exhibit more rigid packing .

Biological Activity

Overview

The compound 4-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, characterized by its complex structure and diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological properties. Its molecular formula is , and it possesses a thioxo group which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Receptor Binding : It may bind to specific receptors on cell membranes, triggering intracellular signaling pathways that lead to apoptosis in cancer cells or modulation of inflammatory responses.

- DNA Intercalation : The compound can intercalate into DNA strands, potentially affecting gene expression and cellular proliferation.

Biological Activity Summary

| Activity Type | Details |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines through multiple pathways. |

| Anti-inflammatory | Inhibits COX enzymes and reduces the production of pro-inflammatory cytokines. |

| Antimicrobial | Exhibits activity against a range of bacterial strains and fungi. |

| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress. |

Research Findings

- Anticancer Activity : In vitro studies have demonstrated that the compound effectively induces apoptosis in human leukemia cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

- Anti-inflammatory Effects : Research indicates that this compound significantly reduces inflammation in animal models by inhibiting NF-kB signaling pathways. This effect correlates with decreased levels of TNF-alpha and IL-6 .

- Antimicrobial Properties : The compound has been tested against various pathogens, showing notable inhibitory effects on both Gram-positive and Gram-negative bacteria as well as certain fungi. Its mechanism appears to involve disruption of microbial cell membranes .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated increased apoptosis rates compared to control groups .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a 50% reduction in paw edema compared to untreated controls. Histological examination showed decreased leukocyte infiltration .

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The compound can be synthesized via tandem reactions, such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. Optimization involves controlling temperature (typically 60–80°C), solvent selection (e.g., ethanol or acetonitrile), and catalytic bases (e.g., piperidine). Evidence from analogous tetrahydropyrimidine derivatives highlights the importance of regioselective thiol incorporation and aryl substitution patterns . Key parameters include:

| Parameter | Typical Conditions |

|---|---|

| Reaction Temp. | 60–80°C |

| Solvent | Ethanol, Acetonitrile |

| Catalysts | Piperidine, DBU |

| Reaction Time | 12–24 hours |

Q. How is the compound characterized to confirm its structural identity and purity?

Structural confirmation relies on X-ray crystallography for absolute configuration determination, as demonstrated for related tetrahydropyrimidine-carboxamides (e.g., bond angles, torsion angles, and packing interactions) . Additionally, NMR spectroscopy (1H/13C) and HRMS validate molecular integrity. Purity is assessed via HPLC (≥95%) and melting point consistency. For example:

Q. What analytical techniques are critical for assessing stability under varying experimental conditions?

Accelerated stability studies use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Solubility profiles in DMSO or aqueous buffers (pH 4–9) are determined via UV-Vis spectroscopy. For photostability, controlled light exposure (e.g., 365 nm) with periodic HPLC monitoring is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or functionalization reactions be addressed?

Regioselective alkylation at the thioxo sulfur atom is achieved using allyl bromides or iodides in polar aprotic solvents (e.g., DMF) with NaH as a base. Computational modeling (DFT) predicts reactive sites, while XRD analysis confirms regiochemistry post-reaction. For example, allyl groups preferentially bond to sulfur due to higher nucleophilicity compared to nitrogen .

Q. What strategies mitigate contradictions in reported spectral data across studies?

Inconsistent NMR or HRMS data often arise from solvent effects, tautomerism, or impurity interference. To resolve discrepancies:

Q. How can multi-step synthesis reproducibility be ensured in academic settings?

Reproducibility requires rigorous documentation of:

- Purification methods : Column chromatography (SiO2, hexane/EtOAc gradients) or recrystallization (ethanol/water).

- Batch-to-batch consistency : Detailed reporting of yields, melting points, and Rf values (e.g., TLC Rf = 0.3 in 3:1 hexane/EtOAc) .

- Catalyst recycling : Reuse of bases like piperidine after solvent recovery.

Methodological Considerations

Data Reporting Standards

Adhere to IUPAC guidelines for spectroscopic data and crystallographic reporting (CIF files). For new derivatives, include:

- Microanalysis (C, H, N within ±0.4% of theoretical values).

- IR Peaks : Assign key stretches (e.g., C=O at 1680–1720 cm⁻¹, S-H at 2550 cm⁻¹) .

Computational Support

Molecular docking or MD simulations can predict binding affinities if the compound targets biological receptors. Use software like AutoDock Vina with force fields optimized for sulfur-containing heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.